molecular formula C12H14F3N B1386458 {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine CAS No. 1086379-25-0

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine

Cat. No.: B1386458
CAS No.: 1086379-25-0
M. Wt: 229.24 g/mol
InChI Key: CDSBTFFGUUGLLM-UHFFFAOYSA-N
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Description

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine is an organic compound characterized by the presence of a cyclobutyl ring attached to a methylamine group and a trifluoromethyl-substituted phenyl ring. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine typically involves the reaction of a cyclobutyl-containing precursor with a trifluoromethyl-substituted phenyl compound. One common method is the condensation reaction between a chloropyrimidine cyclobutyl compound and methylamine. This reaction is usually carried out in an organic solvent, with the addition of a base such as triethylamine to catalyze the reaction. The mixture is heated and stirred for several hours until the reaction is complete. The product is then purified through distillation or other separation techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine is utilized in several scientific research fields:

    Chemistry: As a reagent and intermediate in organic synthesis, it is used to create complex molecules and study reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used as an additive in polymer production and as a ligand in certain catalytic processes.

Mechanism of Action

The mechanism by which {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclobutyl ring provides structural rigidity, which can influence the binding affinity and specificity of the compound for its targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {1-[4-(Trifluoromethyl)phenyl]cyclobutanemethanamine}
  • {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine

Uniqueness

This compound is unique due to its combination of a trifluoromethyl-substituted phenyl ring and a cyclobutyl ring. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in similar compounds. These properties make it particularly valuable in applications requiring high stability and specific molecular interactions .

Properties

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSBTFFGUUGLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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